(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring, a chlorobenzyl group, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving a suitable amine precursor and a reducing agent.
Industrial Production Methods
Industrial production of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as halides, acids, or bases under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May form corresponding oxides or ketones.
Reduction: May form corresponding amines or alcohols.
Substitution: May form corresponding substituted derivatives with different functional groups.
Scientific Research Applications
®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: For studying the pharmacokinetics and pharmacodynamics of related compounds.
Biochemistry: For investigating the interactions of the compound with biological macromolecules.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors involved in various physiological processes.
Inhibition of Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulation of Signaling Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorobenzyl)pyrrolidin-3-amine: Without the dihydrochloride salt form.
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound.
®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride: With a different position of the chlorine atom on the benzyl group.
Uniqueness
®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form, which may influence its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLFQEVGXGPFFV-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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